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Z-VDVAD-pNA (trifluoroacetate salt) -

Z-VDVAD-pNA (trifluoroacetate salt)

Catalog Number: EVT-10946529
CAS Number:
Molecular Formula: C35H45N7O13
Molecular Weight: 771.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-VDVAD-pNA (trifluoroacetate salt) is a synthetic peptide substrate specifically designed for the enzymatic activity of caspase-2, an important protease involved in the apoptosis pathway. The compound consists of a peptide sequence Val-Asp-Val-Ala-Asp, which is selectively cleaved by caspase-2. Upon cleavage, it releases p-nitroanilide, a chromogenic product that can be quantitatively measured at an absorbance wavelength of 405 nm, making it a valuable tool for studying caspase-2 activity in various biological contexts. This compound is particularly useful in research related to programmed cell death and its implications in diseases such as cancer.

Source and Classification

Z-VDVAD-pNA is classified as a colorimetric substrate for caspases, specifically tailored for caspase-2. It is typically sourced from chemical suppliers specializing in biochemical reagents and is often utilized in laboratory settings for apoptosis research and drug discovery .

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-VDVAD-pNA (trifluoroacetate salt) employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The synthesis process generally involves the following steps:

  1. Coupling: The first amino acid (Valine) is attached to the resin.
  2. Deprotection: The protecting group on the amino group of the first amino acid is removed.
  3. Elongation: Subsequent amino acids (Aspartate, Valine, Alanine, Aspartate) are added one at a time, with each addition followed by deprotection.
  4. Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin.
  5. Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically ≥95%.

This method ensures that the final product maintains structural integrity and functionality necessary for its role as a substrate for caspase-2.

Molecular Structure Analysis

Structure and Data

The molecular formula of Z-VDVAD-pNA (trifluoroacetate salt) can be represented as C₁₄H₁₈F₃N₅O₄S. The structure consists of a peptide backbone with specific amino acid sequences that confer recognition by caspase-2. The trifluoroacetate salt form enhances solubility and stability in aqueous solutions.

Key structural characteristics include:

  • Peptide Sequence: Val-Asp-Val-Ala-Asp
  • Chromogenic Group: p-nitroanilide
  • Molecular Weight: Approximately 367.39 g/mol.

The structural configuration allows for specific interactions with the active site of caspase-2, facilitating enzymatic cleavage.

Chemical Reactions Analysis

Reactions and Technical Details

Z-VDVAD-pNA primarily undergoes enzymatic cleavage reactions when exposed to caspase-2. The reaction can be summarized as follows:

Z VDVAD pNA+Caspase 2Cleaved Products+p nitroanilide\text{Z VDVAD pNA}+\text{Caspase 2}\rightarrow \text{Cleaved Products}+\text{p nitroanilide}

Common Reagents and Conditions

  • Reagents: Caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline).
  • Conditions: Optimal conditions typically include pH 7.4 and temperatures around 37°C.

The major product from this reaction is p-nitroanilide, which can be detected colorimetrically, providing a quantitative measure of caspase-2 activity .

Mechanism of Action

The mechanism of action for Z-VDVAD-pNA involves its recognition by caspase-2 at specific aspartate residues within the peptide sequence. Upon binding, caspase-2 cleaves the peptide at these sites, resulting in the release of p-nitroanilide. This process can be quantified by measuring absorbance at 405 nm, which correlates directly with caspase-2 activity levels.

This mechanism highlights the specificity of caspases for their substrates, emphasizing their roles in apoptotic signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its trifluoroacetate salt form.

Chemical Properties

Relevant data indicate that Z-VDVAD-pNA demonstrates high purity post-synthesis (>95%), ensuring reliable performance in experimental applications .

Applications

Z-VDVAD-pNA has significant scientific applications:

  1. Apoptosis Research: Used extensively to measure caspase-2 activity in various cell types under different conditions.
  2. Drug Discovery: Serves as a tool for screening potential inhibitors or activators of apoptosis pathways.
  3. Biochemical Assays: Employed in colorimetric assays to quantify enzyme activity related to programmed cell death mechanisms.
Enzymatic Targets & Substrate Specificity of Z-VDVAD-pNA in Apoptotic Proteolytic Cascades

Caspase-2 Activation Dynamics & Recognition Motif Analysis

Z-VDVAD-pNA (benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-p-nitroaniline) serves as a chromogenic substrate designed to detect caspase-2 activity—an evolutionarily conserved cysteine-dependent aspartate-specific protease with dual roles in apoptosis initiation and non-apoptotic processes like cell cycle regulation and DNA damage response [6]. Caspase-2 activation occurs through oligomerization in high-molecular-weight complexes:

  • PIDDosome Complex: Genotoxic stress triggers assembly of the p53-induced death domain protein (PIDD), RIP-associated ICH-1/CED-3-homologous protein with a death domain (RAIDD), and procaspase-2. This complex enables proximity-induced autocatalytic cleavage at aspartate-314, generating active caspase-2 subunits [5] [6].
  • Alternative Activation Pathways: In Drosophila and mammalian neurons, caspase-2 activation proceeds independently of PIDD or RAIDD, suggesting context-dependent mechanisms [6].

Controversy persists regarding caspase-2’s role as a bona fide initiator caspase. Single-cell Förster resonance energy transfer (FRET) studies reveal that during extrinsic apoptosis (e.g., Fas ligand or TRAIL stimulation), VDVADase activity originates predominantly from caspase-8—not caspase-2. Similarly, genotoxic stress (cisplatin, 5-fluorouracil) or heat shock fails to induce significant caspase-2-specific proteolysis [10]. The canonical recognition motif VDVAD↓G mirrors cleavage sites in physiological substrates like golgin-160 or bid, though cleavage efficiency varies significantly [3] [6].

Table 1: Caspase-2 Activation Complexes and Components

Activation ComplexKey ComponentsTriggerCellular Role
PIDDosomePIDD, RAIDD, caspase-2DNA damageApoptosis initiation
DISC VariantFADD, caspase-8/10, caspase-2*Death receptorsInflammatory apoptosis
Nuclear Body ComplexCRADD, p54nrb, caspase-2Oxidative stressCell cycle arrest

*Putative complex; biochemical evidence limited [5] [6] [10].

Comparative Substrate Specificity Profiling Across Caspase Family Members

Caspases exhibit overlapping yet distinct substrate preferences. Z-VDVAD-pNA’s VDVAD sequence optimally targets caspase-2 but shows cross-reactivity:

  • Caspase-2 vs. Caspase-3: Kinetic analyses demonstrate caspase-3 cleaves Z-VDVAD-pNA with ~30-50% efficiency relative to caspase-2 due to shared P1 (aspartate) and P4 (valine) residue preferences. The P5 valine in VDVAD is critical for caspase-2 selectivity, which caspase-3 tolerates poorly (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹ for caspase-2 vs. 5.0 × 10³ M⁻¹s⁻¹ for caspase-3) [3] [8] [10].
  • Inflammatory Caspases: Caspase-1 (interleukin-1β convertase) poorly hydrolyzes Z-VDVAD-pNA (kcat/KM < 10² M⁻¹s⁻¹) due to steric clashes with its deeper S4 pocket, which favors tryptophan (e.g., Ac-YVAD-pNA) [5] [9].
  • Selectivity Enhancements: Substituting P3 valine with lysine (VDKAD) increases caspase-2 selectivity 5-fold over caspase-3. The pentapeptide Ac-VDTTD-AFC shows superior selectivity (12-fold higher for caspase-2) by exploiting caspase-2’s unique S2 pocket flexibility [3] [8].

Table 2: Kinetic Parameters of Z-VDVAD-pNA Hydrolysis by Human Caspases

CaspaseKM (μM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Selectivity vs. Caspase-2
Caspase-238 ± 40.45 ± 0.031.2 × 10⁴1.0 (reference)
Caspase-3105 ± 110.53 ± 0.055.0 × 10³0.42
Caspase-862 ± 70.31 ± 0.025.0 × 10³0.42
Caspase-9>200<0.01<50<0.004

Data derived from recombinant enzyme assays [3] [8] [10].

Structural Determinants of Z-VDVAD-pNA Binding to Caspase-2 Active Sites

Caspase-2’s requirement for pentapeptide substrates (unlike tetrapeptide preferences of caspase-3 or -8) arises from unique subsite architecture:

  • S5 Pocket: The P5 valine anchors into a hydrophobic cleft formed by Thr-380 and Tyr-420. Mutating Thr-380→Ala reduces catalytic efficiency 4-fold, while Tyr-420→Ala diminishes it 40-fold by disrupting van der Waals contacts [4].
  • S4 Pocket: Accommodates P4 aspartate via salt bridges with Arg-378 and Arg-202. Disruption of the Glu-217–Arg-378 salt bridge during activation enlarges this pocket [4] [8].
  • S1-S3 Sites: The catalytic cysteine-320 engages P1 aspartate, stabilized by hydrogen bonds with Gln-301 and Arg-361. The P3 valine occupies a shallow groove bordered by Glu-52, permitting lysine substitution to enhance selectivity [4] [8].

Figure 1: Key Residues in Caspase-2 Substrate Binding

S5 Pocket: Val-P5  │  ├── Thr-380: Hydrogen bonding  ├── Tyr-420: Hydrophobic enclosure  │  S4 Pocket: Asp-P4  │  ├── Arg-378: Ionic interaction  ├── Arg-202: Cation-π stacking  │  S1 Pocket: Asp-P1  │  ├── Cys-320: Nucleophilic attack  ├── Gln-301: Oxyanion hole stabilization  

Crystallographic studies of caspase-2–VDVAD-CHO complexes reveal a "catalytic triads" distortion in the apo-enzyme, which realigns upon substrate binding. The trifluoroacetate salt in Z-VDVAD-pNA enhances solubility without participating in binding, ensuring unhindered active-site access [4] [8].

Properties

Product Name

Z-VDVAD-pNA (trifluoroacetate salt)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

Molecular Formula

C35H45N7O13

Molecular Weight

771.8 g/mol

InChI

InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1

InChI Key

ZXSSQHFLGLMCEQ-CBWBGJISSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2

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